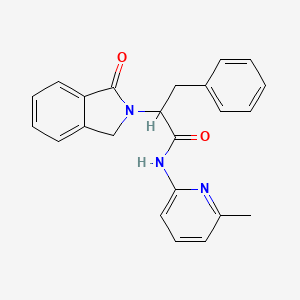
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide is an organic compound that belongs to the class of amides This compound features a pyridine ring, an isoindoline moiety, and a phenylpropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Derivative: Starting with 6-methylpyridine, various functionalization reactions such as halogenation or nitration can be performed.
Isoindoline Synthesis: The isoindoline moiety can be synthesized through cyclization reactions involving ortho-substituted benzylamines.
Amide Bond Formation: The final step involves coupling the pyridine derivative with the isoindoline and phenylpropanamide fragments using amide bond-forming reactions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, or PCC.
Reducing Agents: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology and Medicine
In biological and medicinal research, compounds with similar structures are often investigated for their potential as therapeutic agents. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylacetamide: Similar structure but with an acetamide group instead of a propanamide.
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylbutanamide: Similar structure but with a butanamide group instead of a propanamide.
Uniqueness
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16-8-7-13-21(24-16)25-22(27)20(14-17-9-3-2-4-10-17)26-15-18-11-5-6-12-19(18)23(26)28/h2-13,20H,14-15H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEAMJDBUCOKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














